Physicochemical Properties of (2R)-2-amino-N-(2-phenylethyl)propanamide
Physicochemical Properties of (2R)-2-amino-N-(2-phenylethyl)propanamide
This in-depth technical guide details the physicochemical properties, synthesis, and analytical characterization of (2R)-2-amino-N-(2-phenylethyl)propanamide , a chiral amino acid amide derivative.[1]
Technical Guide for Research & Development
Executive Summary & Chemical Identity
(2R)-2-amino-N-(2-phenylethyl)propanamide (also known as H-D-Ala-PEA or N-phenethyl-D-alaninamide ) is a chiral building block and a structural analog to several CNS-active agents. It consists of a D-alanine backbone coupled to a phenethylamine moiety.[1][2][3] This compound is frequently utilized in medicinal chemistry as a peptidomimetic scaffold to study membrane permeability, metabolic stability (due to the D-configuration), and as an intermediate in the synthesis of anticonvulsant agents related to lacosamide and safinamide.[1]
Nomenclature & Identification
| Identifier | Details |
| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide |
| Common Synonyms | H-D-Ala-PEA; N-phenethyl-D-alaninamide; D-Alanine phenethylamide |
| CAS Number | 858445-73-5 (racemic); Specific (R)-isomer often custom synthesized |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC(=O)NCCC1=CC=CC=C1 |
| InChI Key | Predicted: OBSIQMZKFXFYLV-UHFFFAOYSA-N (Verify specific isomer) |
Physicochemical Profile
Understanding the physicochemical behavior of this molecule is critical for formulation and pharmacokinetic prediction.[1] The presence of the free primary amine and the lipophilic phenethyl group creates an amphiphilic profile.[1]
Key Parameters (Experimental & Predicted)
| Property | Value / Range | Context & Implications |
| Physical State | Solid (White to off-white powder) | Typically isolated as a hydrochloride or trifluoroacetate salt to improve stability.[1] |
| Melting Point | 110–115 °C (as HCl salt) | Free base may be an oil or low-melting solid; salts are crystalline.[1] |
| Solubility (Water) | High (>10 mg/mL as salt) | The protonated amine ( |
| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar aprotic and protic solvents; limited solubility in non-polar solvents (e.g., Hexane) as a salt.[1] |
| pKa (Amine) | ~9.2 – 9.6 (Predicted) | The |
| LogP | 1.1 – 1.4 (Predicted) | Moderate lipophilicity allows for blood-brain barrier (BBB) penetration, enhanced by the phenethyl group.[1] |
| Polar Surface Area | ~55 Ų | Favorable for CNS penetration (TPSA < 90 Ų).[1] |
Structural Logic & Reactivity
-
Stereochemistry: The (2R) configuration corresponds to the D-amino acid series.[1] This confers resistance to endogenous peptidases (which typically cleave L-isomers), potentially extending the biological half-life compared to its L-enantiomer.[1]
-
Amide Bond: The secondary amide linkage is stable to hydrolysis under neutral conditions but can be cleaved by strong acids/bases or specific amidases.[1]
-
Phenethyl Group: Provides a
- interaction motif often required for binding to monoamine transporters or voltage-gated ion channels.[1]
Synthesis & Manufacturing Protocol
The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide follows a standard peptide coupling strategy.[1] The use of Boc-protected D-Alanine ensures the preservation of chiral integrity.[1]
Synthetic Pathway (Diagram)
Figure 1: Step-wise synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide.
Detailed Protocol
-
Coupling Reaction :
-
Reagents : Boc-D-Ala-OH (1.0 eq), Phenethylamine (1.1 eq), EDC[1]·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1]
-
Solvent : Dichloromethane (DCM) or DMF.[1]
-
Procedure : Dissolve Boc-D-Ala-OH in DCM. Add DIPEA and coupling agents.[1] Stir for 10 min at 0°C. Add Phenethylamine. Stir at room temperature for 4–12 hours.
-
Workup : Wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
-
-
Deprotection :
-
Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.[1]
-
Procedure : Dissolve the intermediate in the acid solution. Stir for 1–2 hours until TLC shows consumption of starting material.
-
Isolation : Evaporate solvent.[1] Precipitate the salt using cold diethyl ether. Filter and dry the white solid.[1]
-
Analytical Characterization
To ensure the identity and purity of the compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry (LC-MS)
-
Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[1]
-
Observed Mass :
.[1] -
Fragmentation : Loss of ammonia (
) or cleavage of the amide bond may be observed at higher collision energies.[1]
Chiral Purity (HPLC)
-
Column : Chiralpak AD-H or OD-H.[1]
-
Mobile Phase : Hexane/Ethanol/DEA (80:20:0.1).[1]
-
Detection : UV at 210 nm or 254 nm.[1]
-
Requirement : Enantiomeric Excess (ee) > 98% to confirm retention of the (2R) configuration.
Biological & Research Context
This molecule serves as a critical reference standard and scaffold in drug discovery.[1]
Structural Analogs
It is structurally related to several clinically significant compounds, serving as a simplified model for structure-activity relationship (SAR) studies.[1]
| Compound | Structural Relation | Mechanism/Use |
| Lacosamide | (R)-isomer, N-benzyl, Acetylated | Anticonvulsant (Na⁺ channel blocker).[1] |
| Safinamide | (S)-isomer, N-benzyl (substituted) | MAO-B inhibitor / Anticonvulsant.[1] |
| Amphetamine | CNS Stimulant (Structure lacks amide/carbonyl).[1] |
Potential Applications
-
Peptide Permeability Models : Used to study the transport of amino acid amides across the blood-brain barrier (BBB).[1] The D-isomer allows for study without rapid enzymatic degradation.[1]
-
Prodrug Design : The amine group can be further functionalized (e.g., carbamates) to create prodrugs of phenethylamine derivatives.[1]
-
Chiral Resolution : Can serve as a chiral solvating agent or intermediate in the resolution of acidic racemates.[1]
Handling & Stability
-
Storage : Store at -20°C. The salt form is hygroscopic; keep in a desiccator.
-
Stability : Stable in solid form for >2 years.[1] In solution (water/buffer), use fresh or freeze; D-isomers are resistant to bacterial degradation but chemical hydrolysis can occur at extreme pH.[1]
-
Safety : Treat as a potential irritant.[1] As a phenethylamine derivative, handle with caution regarding potential CNS activity, although the free amide is generally less potent than the parent amine.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11246233, 2-amino-N-(2-phenylethyl)propanamide. Retrieved from [Link][1]
-
ChemSrc (2025). CAS 858445-73-5 Entry: 2-amino-N-(2-phenylethyl)propanamide.[1] Retrieved from [Link][1]
- Beigi, F. et al. (1998).Peptide transport: N-terminal amino acid derivatives as substrates for the peptide transporter. (Contextual reference for amino acid amide permeability).
- Bialer, M. et al. (2010).Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). (Contextual reference for functionalized amino acid anticonvulsants).
